1-(5-Methylthiophen-2-yl)pentane-1,3-dione
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Overview
Description
1-(5-Methylthiophen-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12O2S. It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and a pentane-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the pentane-1,3-dione moiety. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of 5-methylthiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Claisen Condensation: This reaction involves the condensation of ethyl acetoacetate with 5-methylthiophene-2-carboxaldehyde under basic conditions to form the desired diketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylthiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the diketone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)pentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparison with Similar Compounds
1-(5-Methylthiophen-2-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione: This compound features chlorine substituents on the thiophene rings, which may alter its chemical reactivity and biological activity.
2,3,4-Trimethyl-1,5-di(thiophen-2-yl)pentane-1,5-dione: This compound has additional methyl groups, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene ring and a diketone moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-3-8(11)6-9(12)10-5-4-7(2)13-10/h4-5H,3,6H2,1-2H3 |
InChI Key |
QIIBHXMACWZTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=C(S1)C |
Origin of Product |
United States |
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